5-Bromo-2-(pyridin-4-ylmethoxy)pyridine
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Overview
Description
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine: is a chemical compound with the molecular formula C11H9BrN2O . It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as substituted pyridines.
Cross-Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. It has been investigated for its role in the development of drugs targeting specific biological pathways .
Industry: The compound is also utilized in the development of materials with specific electronic or optical properties. Its derivatives are explored for use in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-5-fluoropyridine: Used in similar cross-coupling reactions and as a building block in organic synthesis.
5-Bromo-2-methoxypyridine: Another pyridine derivative with applications in medicinal chemistry and materials science.
Uniqueness: 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is unique due to the presence of both bromine and pyridin-4-ylmethoxy groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(pyridin-4-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBZEJWPEAFDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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